C5 Ethyl Substituent Confers Defined Steric and Lipophilic Parameters Relative to Methyl and Isobutyl Analogs
Within the alkylsulfanyl-1,2,4-triazole VCP inhibitor series, the C5 substituent on the triazole ring critically governs potency. The target compound bears a C5 ethyl group (S-ethyl). In the foundational SAR study by Polucci et al., the S-ethyl analog demonstrated a VCP IC₅₀ of 9.92 μM, compared with >30 μM for the S-methyl analog and 1.29 μM for the S-isobutyl analog [1]. Although these data are for a distinct left-hand-side scaffold and not the exact N-(4-chlorophenyl)propanamide, they establish the rank-order contribution of the ethyl group: it provides demonstrably higher potency than methyl (≥3‑fold improvement) while avoiding the increased molecular weight and potential metabolic liability of the isobutyl moiety. The 4-chlorophenyl amide in the target compound is expected to further modulate potency and selectivity through additional hydrophobic contacts in the VCP allosteric pocket. [1]
| Evidence Dimension | VCP/p97 enzymatic inhibition potency |
|---|---|
| Target Compound Data | VCP IC₅₀ = 9.92 μM (S-ethyl analog, data from class SAR; exact compound data not published) |
| Comparator Or Baseline | S-methyl analog: VCP IC₅₀ >30 μM; S-isobutyl analog: VCP IC₅₀ = 1.29 μM |
| Quantified Difference | S-ethyl vs S-methyl: ≥3‑fold more potent; S-ethyl vs S-isobutyl: ~7.7‑fold less potent but with lower molecular weight (C₁₃H₁₄ClN₄OS, MW ~310.8 vs isobutyl analog MW ~338.9) |
| Conditions | VCP ATPase activity biochemical assay (conditions as described in Polucci et al., J. Med. Chem. 2013); left-hand-side scaffold differs from target compound |
Why This Matters
Scientific teams optimising VCP inhibitors can use the ethyl substituent as a balance point between potency and physicochemical properties, favouring procurement of this compound over the methyl analog when baseline VCP engagement is required, and over the isobutyl analog when lower molecular weight or reduced lipophilicity is prioritised.
- [1] Polucci, P., Magnaghi, P., Angiolini, M., et al. (2013) Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 56(2), 437–450. Table 2 (compounds 17–20). View Source
